3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline hydrochloride
Overview
Description
3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline hydrochloride is a chemical compound with the molecular formula C14H13Cl2NO•HCl . It has a molecular weight of 318.63 . This compound is in a solid state at room temperature .
Molecular Structure Analysis
The molecular structure of this compound includes an aniline ring substituted with two chlorine atoms and a methoxyphenylmethyl group . The SMILES representation of the molecule is COC1=CC=CC=C1CNC2=CC(=CC(=C2)Cl)Cl.Cl .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 318.63 and a molecular formula of C14H13Cl2NO•HCl . More detailed physical and chemical properties like melting point, boiling point, and density were not found in the available sources.Scientific Research Applications
Synthesis and Chemical Applications :
- The compound has been used in the synthesis of various derivatives, such as N-phenyl-S-methylisothiazolidinium, which are obtained through cyclization reactions (Swank & Lambeth, 1983).
- It serves as a precursor in the efficient synthesis of [13C6]-3,5-dichloroaniline, important for internal standards in drug metabolism and pharmacokinetics studies (Latli, Hrapchak, Krishnamurthy, & Senanayake, 2008).
Role in Biological Activities and Studies :
- The compound's derivatives have been investigated for their potential biological activities. For instance, studies have examined the bioactive properties of new substituted anilides, which are synthesized from related aniline compounds (Jarak, Pavlović, & Karminski-Zamola, 2007).
- Research has also focused on the synthesis and antibacterial activity of related quinazolinone derivatives, highlighting the compound's role in developing antimicrobial agents (Habib, Hassan, & El‐Mekabaty, 2013).
Environmental and Toxicological Research :
- The compound and its derivatives have been a subject of environmental and toxicological research, such as the study of its effects on drug-metabolizing enzymes in rat liver (Morikawa, Inoue, Yoshida, & Tsuboi, 1976).
- It has been involved in the investigation of ozonation kinetics, stoichiometry, and product identification, contributing to understanding the environmental fate of aromatic amines (Tekle-Röttering, von Sonntag, Reisz, Eyser, Lutze, Türk, Naumov, Schmidt, & Schmidt, 2016).
Future Directions
The future directions of research and applications involving 3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline hydrochloride are not specified in the sources I found. The potential uses of this compound could be vast, depending on its properties and the field of study. It’s noted that this compound is used for research , but specific future applications or research directions are not mentioned.
properties
IUPAC Name |
3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO.ClH/c1-18-14-5-3-2-4-10(14)9-17-13-7-11(15)6-12(16)8-13;/h2-8,17H,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZCQYFPTVBRNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=CC(=CC(=C2)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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